REACTION_CXSMILES
|
[CH2:1]1[CH:6]2[CH2:7][C:8]3([C:10]([OH:12])=O)[CH2:9][CH:2]1[CH2:3][CH:4]3[CH2:5]2.O=S(Cl)[Cl:15]>C1(C)C=CC=CC=1>[CH2:5]1[CH:4]2[C:8]3([C:10]([Cl:15])=[O:12])[CH2:9][CH:2]([CH2:1][CH:6]1[CH2:7]3)[CH2:3]2
|
Name
|
|
Quantity
|
4.99 g
|
Type
|
reactant
|
Smiles
|
C1C2CC3CC1CC3(C2)C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The heating bath was removed for 5-10 minutes until gas evolution
|
Duration
|
7.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
the reaction again at 65° C.
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo and toluene
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
evaporated (2×)
|
Type
|
CUSTOM
|
Details
|
to remove excess SOCl2
|
Type
|
CUSTOM
|
Details
|
The crude acid chloride was used without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C1C2CC3(CC(CC13)C2)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH:6]2[CH2:7][C:8]3([C:10]([OH:12])=O)[CH2:9][CH:2]1[CH2:3][CH:4]3[CH2:5]2.O=S(Cl)[Cl:15]>C1(C)C=CC=CC=1>[CH2:5]1[CH:4]2[C:8]3([C:10]([Cl:15])=[O:12])[CH2:9][CH:2]([CH2:1][CH:6]1[CH2:7]3)[CH2:3]2
|
Name
|
|
Quantity
|
4.99 g
|
Type
|
reactant
|
Smiles
|
C1C2CC3CC1CC3(C2)C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The heating bath was removed for 5-10 minutes until gas evolution
|
Duration
|
7.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
the reaction again at 65° C.
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo and toluene
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
evaporated (2×)
|
Type
|
CUSTOM
|
Details
|
to remove excess SOCl2
|
Type
|
CUSTOM
|
Details
|
The crude acid chloride was used without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C1C2CC3(CC(CC13)C2)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |